molecular formula C16H15BrN2O2 B11146573 5-bromo-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-furamide

5-bromo-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-furamide

Cat. No.: B11146573
M. Wt: 347.21 g/mol
InChI Key: NIIFRPOKHNGBCK-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-furamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-furamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Bromination: The indole ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Alkylation: The brominated indole is then alkylated with 2-(4-methyl-1H-indol-1-yl)ethyl bromide under basic conditions, such as using potassium carbonate in acetonitrile.

    Furan Formation: The resulting intermediate is subjected to a cyclization reaction to form the furan ring. This can be achieved using a palladium-catalyzed coupling reaction.

    Amidation: Finally, the compound is converted to its furamide form by reacting with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

5-bromo-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-furamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15BrN2O2

Molecular Weight

347.21 g/mol

IUPAC Name

5-bromo-N-[2-(4-methylindol-1-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C16H15BrN2O2/c1-11-3-2-4-13-12(11)7-9-19(13)10-8-18-16(20)14-5-6-15(17)21-14/h2-7,9H,8,10H2,1H3,(H,18,20)

InChI Key

NIIFRPOKHNGBCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCNC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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